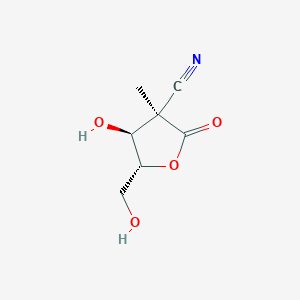![molecular formula C23H32BrN3O6 B13020019 tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate](/img/structure/B13020019.png)
tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate is a complex organic compound that features multiple functional groups, including tert-butyl, bromomethyl, and indazole moieties. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate typically involves multiple steps, starting with the preparation of the indazole core. The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones. The bromomethyl group is introduced via bromination reactions, often using reagents like N-bromosuccinimide (NBS) under radical conditions. The tert-butoxycarbonyl (Boc) protecting groups are added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Di-tert-butyl dicarbonate (Boc2O): Used for introducing Boc protecting groups.
Trifluoroacetic acid (TFA): Used for deprotection of Boc groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted indazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The indazole core is a common motif in many bioactive molecules, and modifications to this structure can lead to new therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a building block for specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the indazole core allows for interactions with various molecular targets, while the Boc protecting groups can be strategically removed to reveal reactive sites .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Another compound with a tert-butyl and Boc-protected amine group.
tert-Butyl 4-[(E)-but-1-en-3-yl]piperazine-1-carboxylate: Features a similar Boc-protected amine group but with different substituents.
Uniqueness
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate is unique due to the combination of its indazole core, bromomethyl group, and multiple Boc protecting groups.
Properties
Molecular Formula |
C23H32BrN3O6 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(bromomethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C23H32BrN3O6/c1-21(2,3)31-18(28)26(19(29)32-22(4,5)6)17-15-12-14(13-24)10-11-16(15)27(25-17)20(30)33-23(7,8)9/h10-12H,13H2,1-9H3 |
InChI Key |
SRZORCGPNRRUNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CBr)C(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one](/img/structure/B13019936.png)
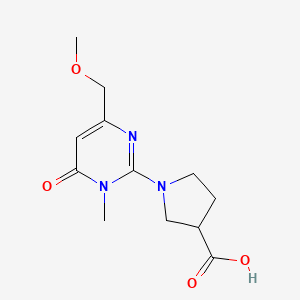
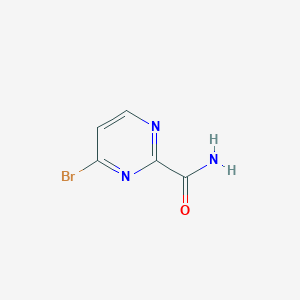
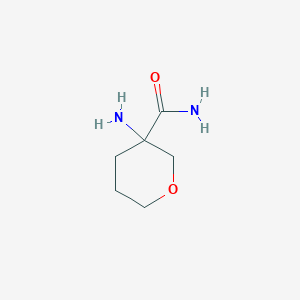
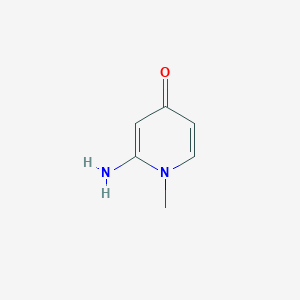
![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13019973.png)
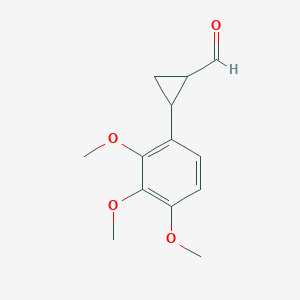
![(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13019977.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13019997.png)
![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13019999.png)
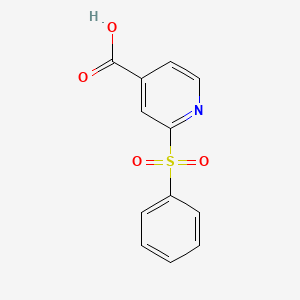
![dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine](/img/structure/B13020007.png)
![5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13020021.png)
